N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide
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Overview
Description
N-{1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}-2-(METHYLSULFANYL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}-2-(METHYLSULFANYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}-2-(METHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N-{1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}-2-(METHYLSULFANYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}-2-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}-2-(METHYLSULFANYL)BENZAMIDE include:
- 1-[4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine
- 4,6-diphenylpyrimidin-2-amine derivatives
Uniqueness
What sets N-{1-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}-2-(METHYLSULFANYL)BENZAMIDE apart is its unique combination of functional groups and its specific biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H18ClN7OS |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C23H18ClN7OS/c1-14-11-20(28-23(32)17-5-3-4-6-19(17)33-2)31(29-14)22-18-12-27-30(21(18)25-13-26-22)16-9-7-15(24)8-10-16/h3-13H,1-2H3,(H,28,32) |
InChI Key |
LPQGPCOJFXKGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2SC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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